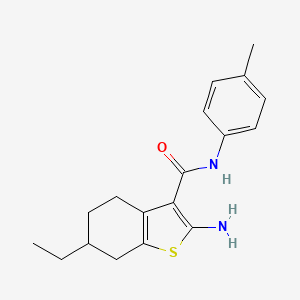

2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Übersicht

Beschreibung

2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound belonging to the benzothiophene class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

Substitution Reactions: Introduction of the amino group and the ethyl group can be done through substitution reactions using appropriate reagents.

Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-methylphenylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for therapeutic applications, including as a potential drug candidate.

Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 2-amino-6-ethyl-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenyl group, in particular, may impart distinct properties compared to other similar compounds.

Biologische Aktivität

2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₂N₂OS

- CAS Number : 667412-54-6

- Molecular Weight : 314.45 g/mol

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties. The following sections detail its effects on various cancer cell lines and the mechanisms involved.

In Vitro Studies

In vitro evaluations have shown that the compound induces apoptosis in cancer cells. For instance, in MCF-7 breast cancer cells:

- IC50 Value : Approximately 23.2 μM.

- Apoptosis Induction : The treatment resulted in a 26.86% reduction in cell viability over 48 hours.

- Early and Late Apoptosis : The percentage of cells in early apoptosis increased by 2.3 times compared to controls, while late apoptotic cells increased by 6.6 times .

Table 1: Summary of In Vitro Antitumor Activity

| Cell Line | IC50 (μM) | % Viability Reduction | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|---|

| MCF-7 | 23.2 | 26.86 | 8.73 | 18.13 |

The compound's mechanism appears to involve:

- Cell Cycle Arrest : Flow cytometry analysis indicated an increase in G2/M-phase and S-phase arrest by approximately 1.48-fold and 1.39-fold, respectively.

- Autophagy Inhibition : While it did not significantly induce autophagic cell death (9.59% compared to control), it inhibited autophagic processes .

In Vivo Studies

In vivo studies using tumor-bearing mice have further validated the compound's antitumor efficacy:

- Tumor Weight Reduction : A significant decrease in solid tumor mass was observed (54% reduction with the compound compared to controls).

- Hematological Improvements : The compound also showed improvements in hematological parameters, indicating reduced myelosuppression and anemia associated with chemotherapy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study : A study reported a significant reduction in tumor size in mice treated with the compound compared to untreated controls.

- Synergistic Effects : When combined with standard chemotherapy agents such as 5-FU, the compound demonstrated enhanced efficacy, suggesting potential for combination therapies .

Eigenschaften

IUPAC Name |

2-amino-6-ethyl-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-3-12-6-9-14-15(10-12)22-17(19)16(14)18(21)20-13-7-4-11(2)5-8-13/h4-5,7-8,12H,3,6,9-10,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLABAHFROUWLSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801129423 | |

| Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-(4-methylphenyl)benzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667412-54-6 | |

| Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-(4-methylphenyl)benzo[b]thiophene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-N-(4-methylphenyl)benzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801129423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.